Episteporphine
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Overview
Description
Episteporphine is a naturally occurring alkaloid belonging to the aporphine class of compounds It is known for its complex molecular structure and potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of episteporphine involves several steps, starting from simpler precursor molecules. One common method involves the oxidative photocyclization of a-hydroxylated benzylisoquinoline, followed by O-acetylation to yield oxoaporphine. This intermediate can then be converted to this compound through a series of reactions, including reduction with lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of vanadium oxytrichloride (VOCl3) as an oxidizing agent has been reported to be effective in the oxidative coupling of phenolic tetrahydrobenzylisoquinolines, leading to the formation of this compound .
Chemical Reactions Analysis
Types of Reactions
Episteporphine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like vanadium oxytrichloride.
Reduction: Reduction of this compound can be achieved using lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Vanadium oxytrichloride (VOCl3) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Various alkylating agents under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as N-alkylated and O-acetylated compounds .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other complex alkaloids.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of episteporphine involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may interact with neurotransmitter receptors and ion channels .
Comparison with Similar Compounds
Episteporphine is structurally similar to other aporphine alkaloids, such as boldine and thaliporphine. it is unique in its specific substitution pattern and biological activities. Compared to boldine, this compound has a different oxidation state and functional groups, which may contribute to its distinct pharmacological properties .
List of Similar Compounds
- Boldine
- Thaliporphine
- Ocokryptine
- Bisnorthalphenine
Properties
CAS No. |
56688-64-3 |
---|---|
Molecular Formula |
C18H17NO3 |
Molecular Weight |
295.3 g/mol |
IUPAC Name |
(9R,12R)-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaen-9-ol |
InChI |
InChI=1S/C18H17NO3/c1-19-8-14(20)12-7-15-18(22-9-21-15)17-11-5-3-2-4-10(11)6-13(19)16(12)17/h2-5,7,13-14,20H,6,8-9H2,1H3/t13-,14+/m1/s1 |
InChI Key |
RCKNRLRYLSSRKX-KGLIPLIRSA-N |
Isomeric SMILES |
CN1C[C@@H](C2=CC3=C(C4=C2[C@H]1CC5=CC=CC=C54)OCO3)O |
Canonical SMILES |
CN1CC(C2=CC3=C(C4=C2C1CC5=CC=CC=C54)OCO3)O |
Origin of Product |
United States |
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